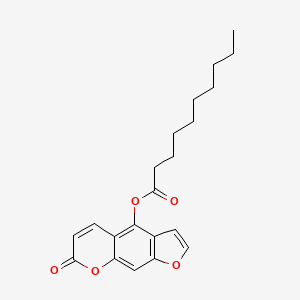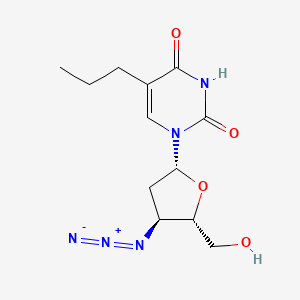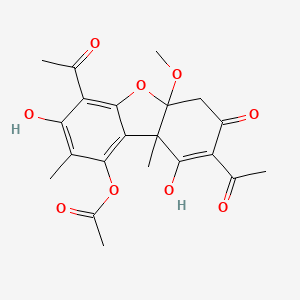
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, acetyloxy, hydroxy, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- involves multiple steps, typically starting with the preparation of the dibenzofuranone core. The acetylation and acetyloxy functional groups are introduced through specific reaction conditions involving acetic anhydride and catalysts. The hydroxy and methoxy groups are added through hydroxylation and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the acetyl groups can produce diols .
Aplicaciones Científicas De Investigación
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with active sites, while the acetyl groups can participate in acetylation reactions, affecting protein function .
Comparación Con Compuestos Similares
Similar Compounds
Usnic Acid: A naturally occurring dibenzofuran derivative with antimicrobial properties.
Dibenzofuran: The parent compound, which serves as a core structure for various derivatives.
2,6-Diacetyl-9-acetyloxy-7-hydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione: A closely related compound with similar functional groups.
Uniqueness
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
71368-51-9 |
|---|---|
Fórmula molecular |
C21H22O9 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(4,8-diacetyl-3,9-dihydroxy-5a-methoxy-2,9a-dimethyl-7-oxo-6H-dibenzofuran-1-yl) acetate |
InChI |
InChI=1S/C21H22O9/c1-8-16(26)14(10(3)23)18-15(17(8)29-11(4)24)20(5)19(27)13(9(2)22)12(25)7-21(20,28-6)30-18/h26-27H,7H2,1-6H3 |
Clave InChI |
CWWAWNMPYSUDKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=C(C(=O)CC3(O2)OC)C(=O)C)O)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



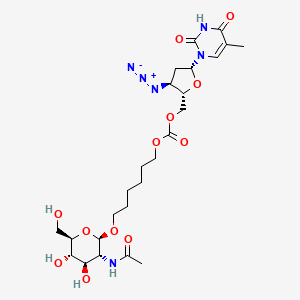
![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)
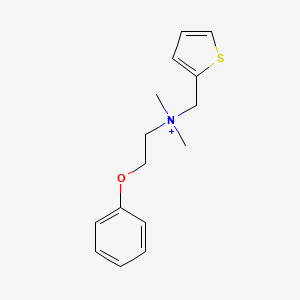
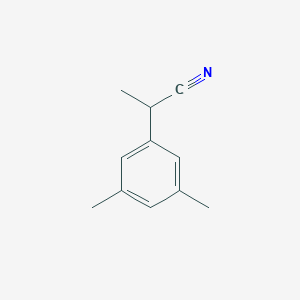
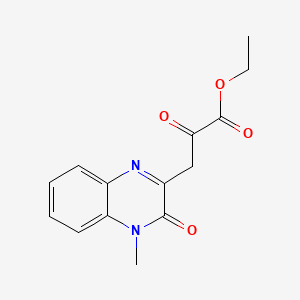
![(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15197312.png)
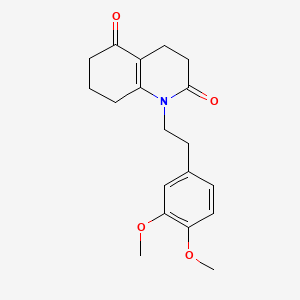
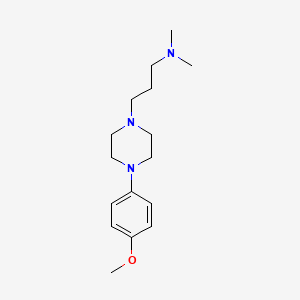
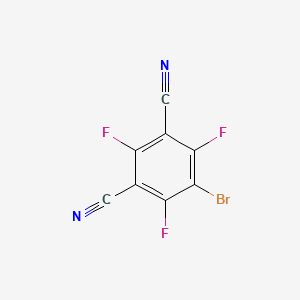
![rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B15197333.png)

